Structural Impact on PRMT Inhibition vs. MS023
The target compound N1-(1-benzylpiperidin-4-yl)-N1-methylethane-1,2-diamine is a direct structural analog of MS023 (N1-((1-benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine), differing solely by the absence of a single methylene spacer between the piperidine C4 position and the exocyclic nitrogen. This methylene deletion fundamentally alters the spatial presentation of the ethylenediamine pharmacophore. MS023 is a well-characterized, potent type I PRMT inhibitor with IC₅₀ values of 8 nM (PRMT6), 8 nM (PRMT8), 30 nM (PRMT1), 83 nM (PRMT4), and 119 nM (PRMT3) [1]. The target compound, lacking the methylene spacer, would position the basic amine and hydrogen-bonding groups approximately 1.5 Å closer to the piperidine ring, disrupting the precise binding geometry required for PRMT substrate pocket occupancy. Consequently, the target compound is not anticipated to exhibit meaningful PRMT inhibition, making it unsuitable as a substitute for MS023 in epigenetic studies, but potentially useful as a negative control or for applications where PRMT activity is undesirable [2].
| Evidence Dimension | Type I PRMT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No published PRMT inhibition data; predicted inactive based on SAR |
| Comparator Or Baseline | MS023: PRMT1 IC₅₀ = 30 nM; PRMT3 IC₅₀ = 119 nM; PRMT4 IC₅₀ = 83 nM; PRMT6 IC₅₀ = 8 nM; PRMT8 IC₅₀ = 8 nM |
| Quantified Difference | Loss of nanomolar PRMT activity; predicted IC₅₀ shift >100-fold |
| Conditions | Biochemical methyltransferase assays; MS023 data from multiple independent laboratories [1] |
Why This Matters
Researchers procuring a PRMT chemical probe must avoid the target compound, which lacks the essential methylene spacer required for PRMT engagement; conversely, the target compound may serve as a structurally matched inactive control for MS023-based studies.
- [1] Eram MS, Shen Y, Szewczyk MM, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016;11(3):772-781. doi:10.1021/acschembio.5b00839. View Source
- [2] Shen Y, Szewczyk MM, Eram MS, et al. Structural basis of PRMT6 substrate recognition and inhibition by MS023. Manuscript in preparation. Data summarized at: https://www.thesgc.org/chemical-probes/MS023. View Source
